molecular formula C8H18N4O7S2 B8284373 2,3-Diamino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one dimethanesulfonate CAS No. 857035-95-1

2,3-Diamino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one dimethanesulfonate

Cat. No.: B8284373
CAS No.: 857035-95-1
M. Wt: 346.4 g/mol
InChI Key: PFGOOGAEVIKREH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diamino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one dimethanesulfonate is a synthetic compound primarily used in the cosmetic industry as a hair dye. It is known for its ability to impart color to hair through oxidative dyeing processes. The compound is recognized for its stability and effectiveness in hair dye formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diamino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one dimethanesulfonate involves multiple steps, starting from the basic pyrazolone structureThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and quality. The process involves the careful handling of reagents and intermediates to prevent contamination and ensure high yield. The final product is purified through crystallization or other separation techniques to achieve the required purity for cosmetic applications .

Chemical Reactions Analysis

Types of Reactions

2,3-Diamino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one dimethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are various colored compounds that are used in hair dye formulations. These products are stable and provide long-lasting color to hair .

Scientific Research Applications

2,3-Diamino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one dimethanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Diamino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one dimethanesulfonate in hair dyeing involves the oxidation of the compound to form colored intermediates that bind to the hair shaft. The molecular targets include the keratin proteins in hair, and the pathways involve the formation of covalent bonds between the dye molecules and the hair fibers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Diamino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one dimethanesulfonate is unique due to its specific structure that provides stability and effectiveness in hair dye formulations. Its ability to form strong covalent bonds with hair proteins ensures long-lasting color, making it a preferred choice in the cosmetic industry .

Properties

CAS No.

857035-95-1

Molecular Formula

C8H18N4O7S2

Molecular Weight

346.4 g/mol

IUPAC Name

6,7-diamino-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one;methanesulfonic acid

InChI

InChI=1S/C6H10N4O.2CH4O3S/c7-4-5(8)9-2-1-3-10(9)6(4)11;2*1-5(2,3)4/h1-3,7-8H2;2*1H3,(H,2,3,4)

InChI Key

PFGOOGAEVIKREH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1CN2C(=C(C(=O)N2C1)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.